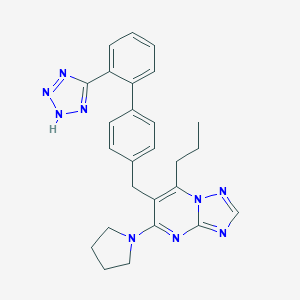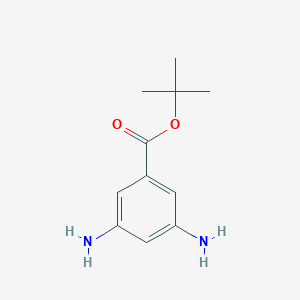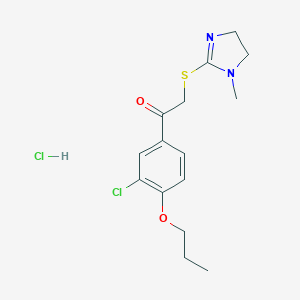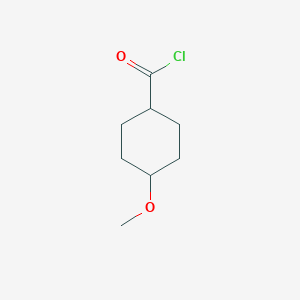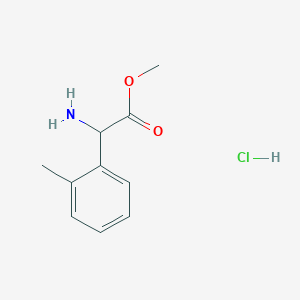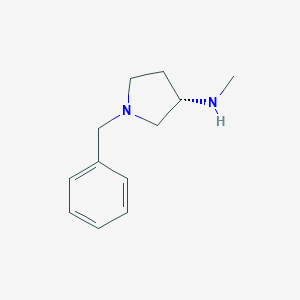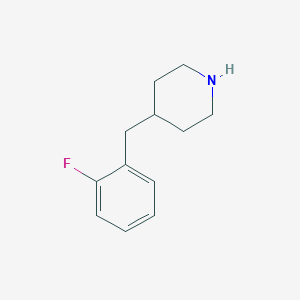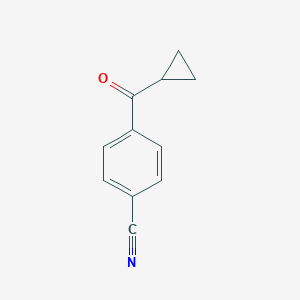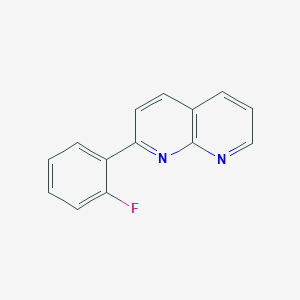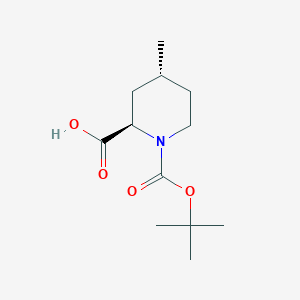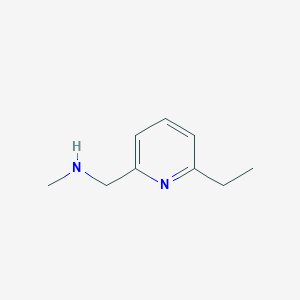
1-(6-ethylpyridin-2-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-ethylpyridin-2-yl)-N-methylmethanamine, also known as EPMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPMM is a member of the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are used to treat a variety of neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is related to its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other mood disorders.
生化和生理效应
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects. One study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine increased the levels of serotonin, dopamine, and norepinephrine in the brains of rats, which suggests that it may have antidepressant properties. Another study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine was able to reduce the symptoms of Parkinson's disease in mice by increasing the levels of dopamine in the brain.
实验室实验的优点和局限性
One advantage of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is that it is a potent MAOI, which means that it can have significant physiological effects. This can make it difficult to interpret the results of experiments that use 1-(6-ethylpyridin-2-yl)-N-methylmethanamine.
未来方向
There are a number of future directions for research on 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. One area of research could focus on the development of new MAOIs that are less potent and have fewer side effects than 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. Another area of research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in combination with other drugs to treat neurological and psychiatric disorders. Finally, future research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in the treatment of other diseases that are related to the breakdown of neurotransmitters, such as Alzheimer's disease.
合成方法
The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine involves the reaction of pyridine-2-carboxaldehyde with ethylamine in the presence of sodium borohydride. This reaction produces 6-ethylpyridine-2-carboxaldehyde, which is then reacted with methylamine in the presence of sodium cyanoborohydride to produce 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is a multi-step process that requires careful attention to detail and a high degree of chemical expertise.
科学研究应用
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for depression and other mood disorders. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine have been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can alleviate symptoms of depression.
Another area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for Parkinson's disease. Parkinson's disease is a neurological disorder that is characterized by the degeneration of dopaminergic neurons in the brain. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can help to prevent the breakdown of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
属性
CAS 编号 |
162739-97-1 |
|---|---|
产品名称 |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-4-6-9(11-8)7-10-2/h4-6,10H,3,7H2,1-2H3 |
InChI 键 |
JXHKYSXZMKYTLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC=C1)CNC |
规范 SMILES |
CCC1=NC(=CC=C1)CNC |
同义词 |
2-Pyridinemethanamine,6-ethyl-N-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



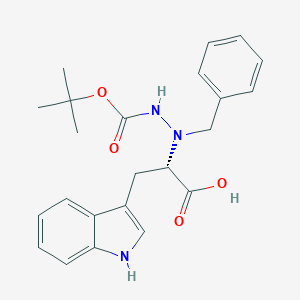
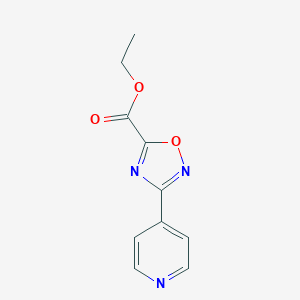
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
